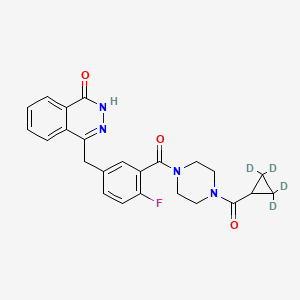

Olaparib-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

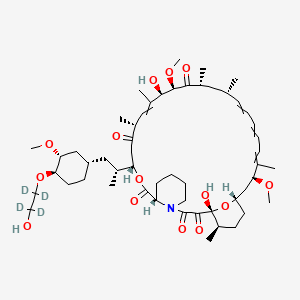

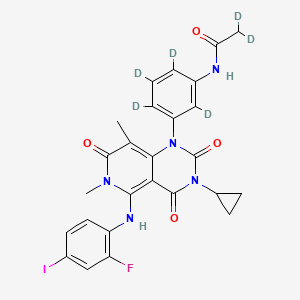

Olaparib-d4 est une forme deutérée d'olaparib, un inhibiteur de la poly(adénosine diphosphate-ribose) polymérase. Olaparib est principalement utilisé dans le traitement des cancers, notamment les cancers de l'ovaire, du sein, du pancréas et de la prostate, en particulier ceux associés aux mutations BRCA1 et BRCA2 . La forme deutérée, this compound, est souvent utilisée comme étalon interne en analyse quantitative en raison de sa stabilité et de sa similitude avec le composé non deutéré .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'olaparib implique plusieurs étapes, en commençant par la phtalhydrazide, qui est utilisée pour construire la partie phtalazinone. L'intermédiaire clé, l'acide 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-méthyl)benzoïque, est synthétisé en utilisant la réaction de couplage de Negishi . Les étapes finales impliquent la réaction de condensation de l'intermédiaire avec la N-Boc-pipérazine, suivie de l'élimination du groupe Boc et de la réaction avec le chlorure de cyclopropane carbonyle pour donner l'olaparib .

Méthodes de production industrielle

Les méthodes de production industrielle de l'olaparib visent à optimiser le rendement et à réduire l'utilisation de réactifs toxiques. Des procédés ont été développés pour améliorer la synthèse de formes cristallines d'olaparib, qui sont essentielles pour les formulations pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'olaparib subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Des études de dégradation forcée ont montré que l'olaparib est susceptible de se dégrader en conditions basiques, acides et oxydantes .

Réactifs et conditions courants

Conditions basiques : L'hydrolyse est effectuée en utilisant de l'hydroxyde de sodium à des températures élevées.

Conditions acides : L'hydrolyse est effectuée en utilisant de l'acide chlorhydrique à des températures élevées.

Conditions oxydantes : L'oxydation est effectuée en utilisant du peroxyde d'hydrogène.

Principaux produits

Les principaux produits de dégradation de l'olaparib dans ces conditions comprennent diverses formes hydrolysées et oxydées du composé .

Applications de la recherche scientifique

Olaparib-d4 est largement utilisé dans la recherche scientifique comme étalon interne pour la quantification de l'olaparib dans les échantillons biologiques . Cette application est cruciale dans les études pharmacocinétiques pour garantir la mesure précise des concentrations médicamenteuses. De plus, l'olaparib lui-même est utilisé dans la recherche clinique pour son efficacité dans le traitement des cancers à mutation BRCA .

Mécanisme d'action

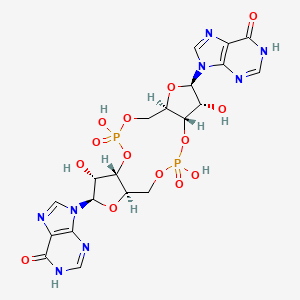

Olaparib inhibe les enzymes poly(adénosine diphosphate-ribose) polymérases, en particulier la poly(adénosine diphosphate-ribose) polymérase 1 et la poly(adénosine diphosphate-ribose) polymérase 2 . Ces enzymes sont impliquées dans les processus de réparation de l'ADN. En inhibant ces enzymes, l'olaparib induit l'accumulation de dommages à l'ADN dans les cellules cancéreuses, conduisant à la mort cellulaire . Ce mécanisme est particulièrement efficace dans les cellules portant des mutations BRCA, qui ont déjà des voies de réparation de l'ADN compromises .

Applications De Recherche Scientifique

Olaparib-d4 is widely used in scientific research as an internal standard for the quantification of olaparib in biological samples . This application is crucial in pharmacokinetic studies to ensure accurate measurement of drug concentrations. Additionally, olaparib itself is used in clinical research for its efficacy in treating BRCA-mutated cancers .

Mécanisme D'action

Olaparib inhibits poly (adenosine diphosphate-ribose) polymerase enzymes, particularly poly (adenosine diphosphate-ribose) polymerase 1 and poly (adenosine diphosphate-ribose) polymerase 2 . These enzymes are involved in DNA repair processes. By inhibiting these enzymes, olaparib induces the accumulation of DNA damage in cancer cells, leading to cell death . This mechanism is particularly effective in cells with BRCA mutations, which already have compromised DNA repair pathways .

Comparaison Avec Des Composés Similaires

Olaparib est l'un des nombreux inhibiteurs de la poly(adénosine diphosphate-ribose) polymérase, notamment le rucaparib et le niraparib . Bien que tous ces composés inhibent les enzymes poly(adénosine diphosphate-ribose) polymérases, ils diffèrent en termes de puissance et de capacité à piéger les complexes poly(adénosine diphosphate-ribose) polymérase-ADN. Par exemple, BMN 673 (talazoparib) est significativement plus puissant pour piéger ces complexes par rapport à l'olaparib . olaparib reste une option largement utilisée et bien étudiée en raison de son efficacité et de son profil d'effets secondaires gérables .

Liste de composés similaires

- Rucaparib

- Niraparib

- Talazoparib (BMN 673)

Propriétés

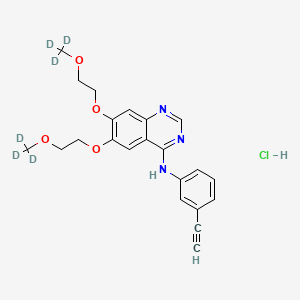

Formule moléculaire |

C24H23FN4O3 |

|---|---|

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |

Clé InChI |

FDLYAMZZIXQODN-KXGHAPEVSA-N |

SMILES isomérique |

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |

SMILES canonique |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)

![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)

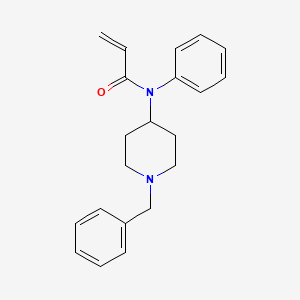

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)

![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)